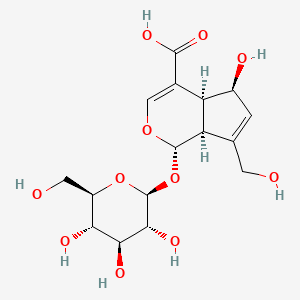

Acide déacétylasperulosidique

Vue d'ensemble

Description

L'acide déacétylasperulosidique est un composé iridoïde présent dans plusieurs plantes médicinales, telles que le Morinda citrifolia . Ce composé présente une variété d'activités biologiques, notamment des propriétés anti-inflammatoires, analgésiques, anticancéreuses, antioxydantes, anti-arthritiques, antimutagènes, anticlastogènes et hépatoprotectrices .

Applications De Recherche Scientifique

Deacetylasperulosidic acid has a wide range of scientific research applications:

Chemistry: It is used as a marker compound in the analysis of Morinda citrifolia L.

Medicine: Deacetylasperulosidic acid has potential therapeutic applications in treating conditions such as atopic dermatitis, cancer, and inflammatory diseases

Industry: It is used in the development of functional food ingredients and nutraceuticals.

Mécanisme D'action

Target of Action

Deacetylasperulosidic acid (DAA) is an iridoid compound found in a few medicinal plants, such as Morinda citrifolia . It primarily targets the immune system and the skin barrier function . It has been found to have anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects .

Mode of Action

DAA exhibits its therapeutic effects through various mechanisms. It has antioxidant activity by increasing superoxide dismutase activity . It also has anticlastogenic activity, suppressing the induction of chromosome aberrations in hamster ovary cells and mice . Furthermore, DAA prevents 4-nitroquinoline 1-oxide (4NQO) induced DNA damage in vitro, suppresses IL-2 production along with the activation of natural killer cells .

Biochemical Pathways

DAA influences several biochemical pathways. It controls mitogen-activated protein kinase phosphorylation levels and the translocation of nuclear factor-kappa light chain enhancer of activated B cells into the nucleus by inhibiting IκBα decomposition . It also increases the expression of proteins involved in skin barrier functions such as filaggrin and involucrin .

Pharmacokinetics

It is known that daa is rapidly absorbed and excreted mainly via the kidneys with a half-life of 30 minutes . Almost 100% of the radioactivity isolated from urine and organs could be identified as unchanged DAA .

Result of Action

The result of DAA’s action is the alleviation of various conditions. Its anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects make it a potential therapeutic agent for a range of diseases . It can also relieve atopic dermatitis by controlling immune balance and recovering skin barrier function .

Action Environment

The action of DAA can be influenced by environmental factors such as fermentation. Fermentation enhances biologically active ingredients, improves the absorption rate, and induces the generation of new functional ingredients . For instance, the concentration of DAA further increased in fermented noni, a plant in which DAA is a major constituent .

Analyse Biochimique

Biochemical Properties

Deacetylasperulosidic acid has been found to exhibit a range of biochemical activities. It has been reported to have anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects

Cellular Effects

Deacetylasperulosidic acid has been shown to have various effects on different types of cells. For instance, it has been reported to have anti-atopic activity in keratinocytes, mast cells, and eosinophils . It alleviates symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, and scratching behavior . It also influences cell function by modulating immune balance and restoring skin barrier function .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, deacetylasperulosidic acid has been shown to alleviate symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, ear thickness, and scratching behavior

Metabolic Pathways

It has been suggested that deacetylasperulosidic acid could be converted into other compounds under certain conditions

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide déacétylasperulosidique peut être synthétisé par fermentation du Morinda citrifolia L. (Noni) à l'aide de Lactobacillus brevis . Le processus de fermentation implique l'incubation de la matière végétale avec de l'eau et du Lactobacillus brevis à 30 °C pendant 72 heures . L'analyse par chromatographie liquide haute performance-tableau de diodes photoélectriques (HPLC-PDA) est utilisée pour mesurer la teneur en this compound dans les extraits .

Méthodes de Production Industrielle : La production industrielle de l'this compound repose principalement sur l'extraction du Morinda citrifolia L. (Noni) par fermentation. Le processus améliore les ingrédients bioactifs et augmente leur taux d'absorption .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide déacétylasperulosidique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et Conditions Courantes :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

L'this compound présente une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé marqueur dans l'analyse du Morinda citrifolia L.

Médecine : L'this compound présente des applications thérapeutiques potentielles dans le traitement de maladies telles que la dermatite atopique, le cancer et les maladies inflammatoires

Industrie : Il est utilisé dans le développement d'ingrédients alimentaires fonctionnels et de nutraceutiques.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les réponses immunitaires.

Antioxydant : Le composé augmente l'activité des enzymes antioxydantes, réduisant le stress oxydatif.

Anticancéreux : L'this compound inhibe la prolifération cellulaire et induit l'apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

L'acide déacétylasperulosidique est unique en raison de sa large gamme d'activités biologiques et de sa présence dans des plantes médicinales comme le Morinda citrifolia . Des composés similaires incluent :

Acide Asperulosidique : Un autre iridoïde présent dans le Morinda citrifolia avec des activités biologiques similaires.

Scopoline : Un glycoside de coumarine aux propriétés antioxydantes.

Asperuloside : Un glycoside d'iridoïde aux activités anti-inflammatoires et antioxydantes.

Scopoletin : Un composé de coumarine aux effets anti-inflammatoires et antioxydants.

Ces composés partagent certaines activités biologiques avec l'this compound mais diffèrent dans leurs structures chimiques spécifiques et leurs mécanismes d'action.

Propriétés

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-YYFGDFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931538 | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-55-3 | |

| Record name | Deacetylasperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylasperulosidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DAA has been shown to alleviate atopic dermatitis (AD) symptoms in several ways. [, ] It reduces the infiltration of inflammatory cells like mast cells and eosinophils, decreases epidermal and ear thickness, and alleviates scratching behavior. [] At a molecular level, DAA modulates the expression and secretion of various cytokines and chemokines involved in AD, including interleukin (IL)-1β, IL-4, IL-6, IL-8, IL-9, IL-10, IL-12, IL-25, IL-33, TNF-α, IFN-γ, TSLP, TARC, MDC, and RANTES. [, ] DAA also appears to control inflammation by modulating mitogen-activated protein kinase (MAPK) phosphorylation and inhibiting IκBα decomposition, thereby influencing the translocation of NF-κB. []

A: DAA has been shown to increase the expression of proteins essential for skin barrier function, such as filaggrin, involucrin, and loricrin. [, ] It also increases the expression of the pro-filaggrin gene. [] This enhancement of skin barrier function likely contributes to its efficacy in alleviating AD symptoms.

A: Yes, DAA exhibits immunomodulatory activity. It has been shown to inhibit the suppression of cell-mediated immunity induced by immunosuppressive substances. [] DAA also inhibits the reduction of IL-2 production and activates natural killer (NK) cells. [] Studies in mice have shown that DAA can upregulate NO production and NK cytotoxicity in the abdominal cavity and spleen. [] It can also increase Th1 and Th2 cytokine production and immune cell numbers in various immune organs, including the spleen, mesenteric lymph nodes, peritoneal exudate cells, Peyer's patches, and peripheral blood mononuclear cells. []

A: Research suggests that DAA might contribute to blood pressure regulation. Studies show that noni juice, rich in DAA, can reduce blood pressure and increase 24-hour urinary nitric oxide (NO) metabolite excretion in hypertensive rats. [] Furthermore, DAA appears to promote NO release in human umbilical vein endothelial cells (HUVECs), potentially through the glucagon-like peptide-1 receptor (GLP-1R) pathway, involving Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMPK signaling. []

ANone: The molecular formula of deacetylasperulosidic acid is C15H22O11, and its molecular weight is 394.34 g/mol.

A: Research suggests that the presence of a free carboxylic group at the 11 position of the iridoid structure significantly reduces purgative activity. [] For example, geniposidic acid, deacetylasperulosidic acid, and monotropein, all with a free carboxylic acid at the 11 position, are weaker purgatives compared to geniposide and deacetylasperulosidic acid methyl ester, which lack this functional group. []

A: The presence of a hydroxyl group at the 6 position of the iridoid structure seems to delay the onset of purgative action. [] Asperuloside, aucubin, catalpol, and deacetylasperulosidic acid methyl ester, all with a hydroxyl group at the 6 position, exhibit a slower onset of diarrhea compared to their counterparts lacking this group. []

A: Studies suggest that the iridoids in noni fruit, including DAA, remain stable at temperatures used during pasteurization. [] This finding indicates that DAA is relatively heat-stable and may be suitable for inclusion in processed food products.

A: Studies using radioactively labeled DAA in mice demonstrate that it is rapidly absorbed after oral administration and primarily excreted through the kidneys with a half-life of 30 minutes. []

A: The anti-inflammatory activity of DAA has been investigated using various cell lines, including HaCaT (human keratinocytes), HMC-1 (human mast cells), and EOL-1 (human eosinophils). [] These cell lines are relevant to AD and provide insights into the compound's mechanism of action in skin inflammation.

A: The anti-atopic activity of DAA has been evaluated in NC/Nga mice, a well-established animal model for AD. [] These studies provide valuable information about the efficacy and mechanisms of DAA in a whole-organism context. Additionally, the effects of DAA on blood glucose, serum AGEs, and immune function have been investigated in Sprague Dawley rats with type 2 diabetes. [] These studies highlight the potential of DAA in managing metabolic disorders.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry (MS), has been widely employed for the quantification of DAA. [, , , , , , ] These methods allow for sensitive and specific determination of DAA levels in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)

![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)

![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)

![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)